molecular formula C23H22FN7O B6521510 1-{4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-(3-methylphenyl)ethan-1-one CAS No. 946229-96-5

1-{4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-(3-methylphenyl)ethan-1-one

Cat. No.: B6521510
CAS No.: 946229-96-5
M. Wt: 431.5 g/mol
InChI Key: AMRJSMJXRFBEAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of triazolo-pyrimidine derivatives characterized by a piperazine linker and aryl substituents. Its structure features a 4-fluorophenyl group attached to the triazolo[4,5-d]pyrimidine core and a 3-methylphenyl ethanone moiety via a piperazine bridge. The fluorine atom at the para position of the phenyl ring and the methyl group on the ethanone side chain are critical for modulating electronic and steric properties, influencing binding affinity and pharmacokinetics.

Properties

IUPAC Name

1-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-(3-methylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN7O/c1-16-3-2-4-17(13-16)14-20(32)29-9-11-30(12-10-29)22-21-23(26-15-25-22)31(28-27-21)19-7-5-18(24)6-8-19/h2-8,13,15H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMRJSMJXRFBEAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s triazolo-pyrimidine core and piperazine linker are conserved in several derivatives, but variations in substituents significantly alter physicochemical and biological properties. Key analogs include:

Compound Name R1 (Triazolo Substituent) R2 (Ethanone/Phenyl Substituent) Molecular Weight (g/mol) Notable Features
Target Compound 4-Fluorophenyl 3-Methylphenyl ~478.5 (estimated) Fluorine enhances electronegativity; methyl improves lipophilicity.
1-{4-[3-(4-Methoxyphenyl)-3H-Triazolo[4,5-d]Pyrimidin-7-yl]Piperazin-1-yl}-2-(3-Methylphenyl)Ethan-1-One 4-Methoxyphenyl 3-Methylphenyl ~490.5 (estimated) Methoxy group increases electron density but reduces metabolic stability compared to fluorine .
{4-[3-(4-Methylphenyl)-3H-Triazolo[4,5-d]Pyrimidin-7-yl]-1-Piperazinyl}[4-(Trifluoromethyl)Phenyl]Methanone 4-Methylphenyl 4-Trifluoromethylphenyl 505.5 Trifluoromethyl group enhances lipophilicity and resistance to oxidative metabolism .
Fluconazole Derivatives (e.g., Compound III in ) 4-Fluorophenyl Thioxo-thiazolo core ~600–650 Hybrid structures with triazole-thiazolo-pyrimidine cores show antifungal activity via CYP51 inhibition; fluorine improves target affinity .

Key Observations :

  • Electron-Withdrawing Groups (e.g., -F, -CF₃) : Improve binding to hydrophobic enzyme pockets (e.g., histone deacetylases, CYP450 enzymes) by enhancing dipole interactions .
  • Methoxy vs. Methyl Substituents : Methoxy groups reduce metabolic stability due to demethylation pathways, whereas methyl groups enhance lipophilicity without significant metabolic liabilities .
Pharmacokinetic and Permeability Comparisons

highlights permeability studies on fluconazole-triazolo hybrids, which share structural motifs with the target compound. For example:

  • Compound III (4-Fluorophenyl-substituted) : Exhibited moderate permeability (LogP ~3.2) through lipophilic membranes, attributed to fluorine’s balance between hydrophobicity and polarity .
  • Compound VI (4-Fluorophenyl with acetamide side chain) : Lower permeability (LogP ~2.8) due to increased hydrogen-bonding capacity from the acetamide group .

The target compound’s 3-methylphenyl ethanone moiety likely enhances permeability (predicted LogP ~3.5) compared to bulkier substituents (e.g., trifluoromethylphenyl in ).

Bioactivity and Mechanism of Action

While direct bioactivity data for the target compound are lacking, analogs provide insights:

  • Antifungal Activity : Thiazolo-pyrimidine hybrids () inhibit fungal CYP51 with IC₅₀ values of 0.5–2.0 µM. Fluorophenyl derivatives (e.g., Compound III) showed superior activity compared to chlorophenyl analogs .
NMR and Structural Stability

’s NMR analysis of rapamycin analogs revealed that substituents on regions A (positions 39–44) and B (positions 29–36) caused distinct chemical shifts (Δδ = 0.3–0.7 ppm). For the target compound, analogous shifts in the triazolo-pyrimidine core (e.g., fluorophenyl vs. methylphenyl) could alter π-stacking interactions or hydrogen-bonding networks, impacting target binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.